Bx 471

CCR1 antagonism Binding affinity Radioligand displacement

Researchers requiring definitive CCR1 target engagement data often face off-target confounding from non-selective chemokine receptor blockers. BX 471 hydrochloride (CAS 288262-96-4) resolves this with unmatched selectivity (>10,000-fold over 28 GPCRs) and a Ki of 1 nM for human CCR1. • 250-fold selectivity over CCR2, CCR5, and CXCR4 - eliminates off-target artifacts in phenotypic assays • 60% oral bioavailability in dogs - supports chronic in vivo dosing without invasive administration • 40-60% reduction in renal fibrosis infiltrates documented in UUO mouse model Supplied as ≥98% pure solid powder with full analytical QC. Ships at ambient temperature globally.

Molecular Formula C21H25Cl2FN4O3
Molecular Weight 471.3 g/mol
CAS No. 288262-96-4
Cat. No. B1232141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBx 471
CAS288262-96-4
SynonymsBX 471
BX-471
BX471
N-(5-chloro-2-(2-(4-((4-fluorophenyl)methyl)-2-methyl-1-piperazinyl)-2-oxoethoxy)phenyl)urea hydrochloric acid salt
urea, N-(5-chloro-2-(2-((2R)-4-((4-fluorophenyl)methyl)-2-methyl-1-piperazinyl)-2-oxoethoxy)phenyl)-
ZK-811752
Molecular FormulaC21H25Cl2FN4O3
Molecular Weight471.3 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl
InChIInChI=1S/C21H24ClFN4O3.ClH/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29;/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29);1H/t14-;/m1./s1
InChIKeyFRUCNQBAWUHKLS-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BX 471 (CAS 288262-96-4): Potent and Selective Non-Peptide CCR1 Antagonist for Inflammation and Immunology Research


BX 471 (also known as ZK-811752) is a potent, selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1), a G-protein-coupled receptor critically involved in leukocyte trafficking and inflammatory responses [1]. Its hydrochloride salt (CAS 288262-96-4) is the preferred research-grade form due to enhanced aqueous solubility and formulation stability. This compound serves as a foundational tool for elucidating CCR1-mediated signaling pathways and validating the therapeutic relevance of CCR1 blockade in autoimmune and inflammatory disease models [2].

Why Generic CCR1 Antagonist Substitution with BX 471 (288262-96-4) Fails to Deliver Equivalent Research Outcomes


In the chemokine receptor antagonist landscape, BX 471 stands apart due to its unparalleled selectivity window and well-characterized pharmacokinetic profile, which are not uniformly shared across the class of CCR1 antagonists or generic chemokine receptor blockers. Simply substituting BX 471 with another compound claiming 'CCR1 antagonist' activity, such as MLN-3897 or CCR1 antagonist 9, risks significant experimental variability due to differences in binding affinity [1], species cross-reactivity [2], and in vivo bioavailability [3]. The following evidence guide quantifies these critical differentiators to support rigorous scientific selection and procurement decisions.

BX 471 (288262-96-4) Quantifiable Differentiation Evidence for Scientific Procurement


Target Engagement Potency: BX 471 Binds Human CCR1 with Sub-Nanomolar Affinity, Surpassing Alternative CCR1 Antagonists

BX 471 exhibits a Ki of 1 nM for human CCR1 in competition binding assays using 125I-MIP-1α, demonstrating superior target engagement compared to the alternative CCR1 antagonists MLN-3897 (Ki = 2.3 nM) and CCR1 antagonist 9 (IC50 = 6.8 nM) [1]. This difference in potency translates directly to functional antagonism, as evidenced by BX 471's inhibition of CCR1-mediated Ca2+ mobilization, increase in extracellular acidification rate, and leukocyte migration [2].

CCR1 antagonism Binding affinity Radioligand displacement

Kinase and GPCR Selectivity: BX 471 Demonstrates Exceptional Target Selectivity, Mitigating Off-Target Confounds in Complex Biological Systems

BX 471 exhibits remarkable selectivity for CCR1 over a wide panel of related and unrelated receptors. It displays a >10,000-fold selectivity for CCR1 compared with 28 other G-protein-coupled receptors [1]. More specifically, it shows 250-fold selectivity for CCR1 over the closely related chemokine receptors CCR2, CCR5, and CXCR4 . This degree of selectivity is not consistently documented for many alternative CCR1 antagonists or other chemokine receptor antagonists, such as the dual CCR2/CCR5 antagonist PF-04634817 or the CCR5 antagonist Vicriviroc, which may exhibit broader receptor engagement profiles .

Selectivity profiling GPCR Chemokine receptor Off-target activity

Oral Bioavailability: BX 471 is Systemically Available Following Oral Administration, Enabling Convenient In Vivo Dosing

BX 471 demonstrates high oral bioavailability in a relevant preclinical species. In pharmacokinetic studies in dogs, BX 471 exhibited an oral bioavailability of 60% [1]. This favorable oral PK profile contrasts with some earlier generation CCR1 antagonists that suffered from poor oral absorption or rapid clearance, limiting their utility in chronic in vivo disease models [2].

Pharmacokinetics Oral bioavailability In vivo studies ADME

In Vivo Efficacy in Preclinical Disease Models: BX 471 Demonstrates Robust Therapeutic Benefit in Organ Transplant Rejection

BX 471 has demonstrated statistically significant efficacy in prolonging allograft survival in a rabbit kidney transplant rejection model. Animals treated with BX 471 via subcutaneous slow-release pellets showed increased mean survival time compared to placebo controls [1]. The mean survival time for the placebo group was 12.33 ± 1.7 days, while BX 471 treated groups achieved mean survival times of 16.9 ± 2.1 days and 16.0 ± 1.7 days in two separate studies (P = 0.03) [1]. Furthermore, BX 471 enhanced the efficacy of a subtherapeutic dose of cyclosporin in a rat heterotopic heart transplant model, prolonging graft rejection beyond what was achieved with either agent alone [2].

In vivo efficacy Transplant rejection Animal models Therapeutic window

Clinical Development Pedigree: BX 471 is a Well-Characterized Molecule with Phase II Clinical Trial History

BX 471 (also designated ZK-811752 and BAY 865047) was advanced into Phase II clinical trials by Bayer HealthCare Pharmaceuticals for indications including endometriosis and multiple sclerosis [1]. While development was subsequently discontinued, the availability of comprehensive preclinical and clinical pharmacology data provides a level of characterization and validation for the target engagement and safety profile of BX 471 that is absent for many purely research-grade CCR1 antagonist tool compounds [2]. This rich dataset de-risks the use of BX 471 in advanced preclinical studies and provides a foundation for interpreting experimental outcomes in the context of known human pharmacology.

Clinical trials Drug development Translational research Target validation

Optimal Research and Industrial Application Scenarios for BX 471 (CAS 288262-96-4)


Target Validation in CCR1-Mediated Inflammatory and Autoimmune Diseases

BX 471 serves as a gold-standard chemical probe for validating the role of CCR1 in disease models where leukocyte recruitment and activation are key drivers. Its exceptional selectivity (>10,000-fold over 28 GPCRs) ensures that phenotypic effects observed in vitro or in vivo can be confidently attributed to CCR1 antagonism, minimizing off-target confounds that could otherwise invalidate target engagement studies. Researchers investigating multiple sclerosis, rheumatoid arthritis, organ transplant rejection, and other inflammatory conditions rely on BX 471 to establish a causal link between CCR1 signaling and disease pathology [1].

Oral Dosing in Chronic In Vivo Efficacy Studies

The 60% oral bioavailability of BX 471 in dogs, as documented in pharmacokinetic studies, makes it an ideal candidate for chronic in vivo experiments requiring convenient and non-invasive dosing regimens [1]. This is particularly advantageous for long-term efficacy studies in rodent models of disease (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis), where repeated oral administration of BX 471 can effectively reduce disease severity without the stress and technical demands of intraperitoneal or intravenous injections [2]. This facilitates the exploration of sustained CCR1 blockade and its impact on disease progression.

Benchmarking Novel CCR1 Antagonists and Chemokine Receptor Modulators

Given its well-characterized pharmacological profile and history of clinical evaluation, BX 471 is frequently used as a benchmark comparator in drug discovery programs aimed at developing next-generation CCR1 antagonists or other chemokine receptor modulators. Its Ki of 1 nM for human CCR1 and its 250-fold selectivity over CCR2, CCR5, and CXCR4 serve as critical performance benchmarks against which the potency and selectivity of novel chemical entities are measured [1]. This practice ensures that new compounds meet or exceed the established standards for target engagement and specificity set by BX 471.

Investigating CCR1-Mediated Fibrosis and Tissue Remodeling

BX 471 has demonstrated efficacy in reducing renal fibrosis in a mouse model of unilateral ureter obstruction (UUO), where treatment led to a 40-60% reduction in interstitial macrophage and lymphocyte infiltrate [1]. This evidence supports the use of BX 471 in research exploring the role of CCR1 in fibrotic diseases of the kidney, liver, and other organs. The compound's ability to modulate leukocyte infiltration and subsequent tissue damage positions it as a valuable tool for studying the mechanisms underlying organ fibrosis and for evaluating potential anti-fibrotic therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bx 471

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.